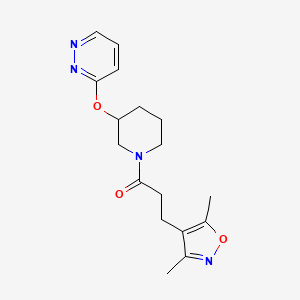

3-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one

Description

This compound features a 3,5-dimethylisoxazole moiety linked via a propan-1-one bridge to a piperidine ring substituted with a pyridazin-3-yloxy group. The isoxazole and pyridazine rings contribute to its heterocyclic complexity, while the piperidine and propanone groups enhance conformational flexibility.

Properties

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-pyridazin-3-yloxypiperidin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c1-12-15(13(2)24-20-12)7-8-17(22)21-10-4-5-14(11-21)23-16-6-3-9-18-19-16/h3,6,9,14H,4-5,7-8,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMCXKHAUXIYFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)N2CCCC(C2)OC3=NN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the 3,5-dimethylisoxazole core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used under acidic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and leaving groups.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation might produce carboxylic acids, while reduction could lead to the formation of alcohols.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its biological activity may be explored for potential therapeutic uses.

Medicine: It could be investigated for its pharmacological properties and potential as a drug candidate.

Industry: Its unique structure may find applications in material science and other industrial processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The pathways involved might involve signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features

The compound shares key motifs with several patented derivatives:

Table 1: Structural Comparison

Pharmacological and Toxicological Considerations

- Target Compound : While direct activity data are unavailable, the pyridazine and isoxazole motifs are associated with kinase inhibition or anti-inflammatory effects in related compounds.

- Trifluoromethyl Analogue () : The CF3 group may improve metabolic stability and membrane permeability compared to the target’s pyridazin-3-yloxy group .

- Propan-1-one Flavouring Agents (): Structural simplicity correlates with genotoxicity risks in some derivatives, suggesting the need for rigorous safety profiling of ketone-containing compounds .

Crystallographic and Computational Insights

- Structural Refinement : Tools like SHELXL () and CCP4 () enable precise determination of bond lengths and conformations, critical for comparing piperidine ring puckering or isoxazole planarity across analogues .

- Isomerization Behavior : Pyrazolopyrimidine derivatives () exhibit isomerization under varying conditions, underscoring the importance of stability studies for the target compound’s pyridazine moiety .

Biological Activity

The compound 3-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various biological systems.

Chemical Structure and Properties

This compound features a complex structure that includes an isoxazole ring and a piperidine moiety. The molecular formula is , with a molecular weight of approximately 304.36 g/mol. Its structural components suggest potential interactions with various biological targets.

Antimicrobial Activity

Research has indicated that derivatives of isoxazole compounds exhibit antimicrobial properties . For instance, related compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi . The presence of the isoxazole ring is often correlated with enhanced antimicrobial activity due to its ability to disrupt microbial cell functions.

Anticancer Properties

Studies have shown that compounds containing isoxazole and piperidine structures can act as anticancer agents . For example, certain derivatives have been reported to inhibit cancer cell growth by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor . Specifically, it may inhibit enzymes involved in critical metabolic pathways, such as those related to cancer metabolism or inflammatory responses. Such inhibition can lead to decreased tumor growth and reduced inflammation .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various isoxazole derivatives, including the target compound. Results indicated that it exhibited significant inhibition against several bacterial strains, outperforming traditional antibiotics in some cases .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Candida albicans | 20 |

Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis showed increased levels of caspase activation, confirming its role in promoting programmed cell death .

| Concentration (µM) | Apoptosis Rate (%) |

|---|---|

| 0 | 5 |

| 10 | 30 |

| 50 | 65 |

The biological activity of This compound is thought to involve:

- Binding to specific receptors : The compound may interact with cellular receptors or enzymes, leading to altered cellular responses.

- Modulation of signaling pathways : It can affect pathways involved in inflammation and cancer progression.

- Induction of oxidative stress : This could lead to cellular damage in pathogens or cancer cells, promoting their death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.